molecular formula C13H15NO4 B289204 2,4,6,7-Tetramethoxyquinoline

2,4,6,7-Tetramethoxyquinoline

Cat. No. B289204
M. Wt: 249.26 g/mol
InChI Key: QQGQDLAGTNVENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6,7-Tetramethoxyquinoline (TMQ) is a naturally occurring alkaloid that has been found in various plant species. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In

Mechanism of Action

The exact mechanism of action of 2,4,6,7-Tetramethoxyquinoline is not fully understood. However, it is believed that 2,4,6,7-Tetramethoxyquinoline exerts its effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 2,4,6,7-Tetramethoxyquinoline has also been found to interact with various receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the adrenergic α1 receptor.
Biochemical and Physiological Effects
2,4,6,7-Tetramethoxyquinoline has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,4,6,7-Tetramethoxyquinoline can inhibit the growth of cancer cells, modulate the activity of enzymes, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2,4,6,7-Tetramethoxyquinoline can reduce anxiety-like behavior, improve cognitive function, and reduce the symptoms of schizophrenia.

Advantages and Limitations for Lab Experiments

2,4,6,7-Tetramethoxyquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, 2,4,6,7-Tetramethoxyquinoline has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. Additionally, 2,4,6,7-Tetramethoxyquinoline can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,4,6,7-Tetramethoxyquinoline. One potential direction is the development of 2,4,6,7-Tetramethoxyquinoline-based drugs for the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. Another potential direction is the study of the structure-activity relationship of 2,4,6,7-Tetramethoxyquinoline and its analogs, which can help to identify more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2,4,6,7-Tetramethoxyquinoline can help to optimize its use in clinical settings.
Conclusion
In conclusion, 2,4,6,7-Tetramethoxyquinoline is a naturally occurring alkaloid that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,4,6,7-Tetramethoxyquinoline has the potential to be a valuable tool for the study of various diseases and signaling pathways, and its study can lead to the development of novel therapeutics.

Synthesis Methods

2,4,6,7-Tetramethoxyquinoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup synthesis. The Pictet-Spengler reaction is the most commonly used method for the synthesis of 2,4,6,7-Tetramethoxyquinoline. In this method, an aldehyde and an amine are reacted in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate, which is then oxidized to 2,4,6,7-Tetramethoxyquinoline.

Scientific Research Applications

2,4,6,7-Tetramethoxyquinoline has been studied for its potential applications in various fields. In medicinal chemistry, 2,4,6,7-Tetramethoxyquinoline has been found to exhibit anticancer, antimalarial, and anti-inflammatory activities. In pharmacology, 2,4,6,7-Tetramethoxyquinoline has been shown to possess antipsychotic and anxiolytic properties. In neuroscience, 2,4,6,7-Tetramethoxyquinoline has been found to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine.

properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2,4,6,7-tetramethoxyquinoline

InChI

InChI=1S/C13H15NO4/c1-15-10-7-13(18-4)14-9-6-12(17-3)11(16-2)5-8(9)10/h5-7H,1-4H3

InChI Key

QQGQDLAGTNVENE-UHFFFAOYSA-N

SMILES

COC1=CC(=NC2=CC(=C(C=C21)OC)OC)OC

Canonical SMILES

COC1=CC(=NC2=CC(=C(C=C21)OC)OC)OC

Origin of Product

United States

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